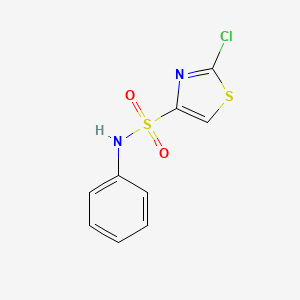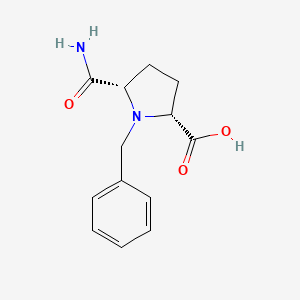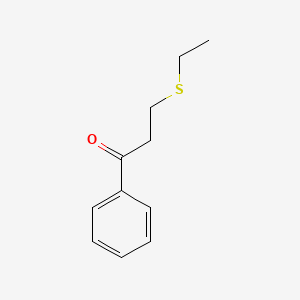
3-(Ethylsulfanyl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfanyl)-1-phenylpropan-1-one is an organic compound that features a phenyl group attached to a propanone backbone, with an ethylsulfanyl substituent at the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-1-phenylpropan-1-one typically involves the alkylation of 3-mercapto-1-phenylpropan-1-one with ethyl halides under basic conditions. The reaction can be carried out using sodium ethoxide or potassium carbonate as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3-(Ethylsulfanyl)-1-phenylpropan-1-one can undergo several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Ethylsulfanyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Ethylsulfanyl)-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The ethylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The phenylpropanone backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Methylsulfanyl)-1-phenylpropan-1-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-(Ethylsulfanyl)-1-phenylbutan-1-one: Similar structure but with an additional carbon in the backbone.
3-(Ethylsulfanyl)-1-phenylpropan-2-one: Similar structure but with the carbonyl group at a different position.
Uniqueness
3-(Ethylsulfanyl)-1-phenylpropan-1-one is unique due to the specific positioning of the ethylsulfanyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
55101-14-9 |
|---|---|
分子式 |
C11H14OS |
分子量 |
194.30 g/mol |
IUPAC名 |
3-ethylsulfanyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14OS/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChIキー |
WKLPXNATTWFHFK-UHFFFAOYSA-N |
正規SMILES |
CCSCCC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


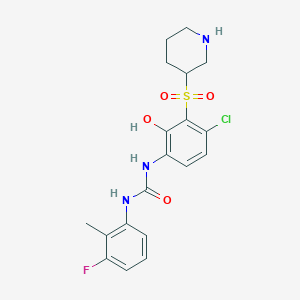
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)
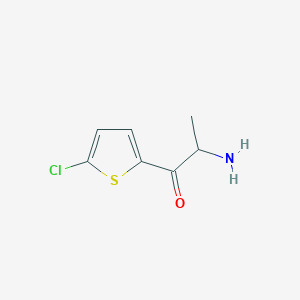

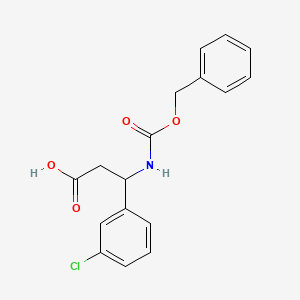
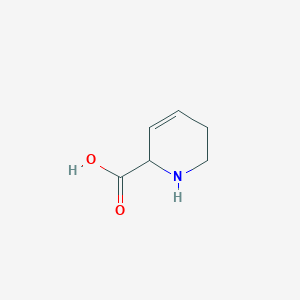
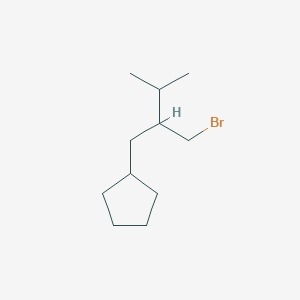
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
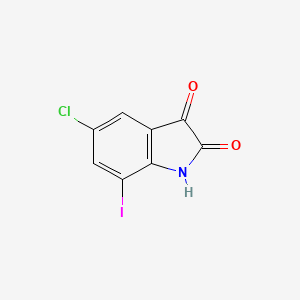
![8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13638311.png)
